6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde
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Overview
Description
6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H7N3O2. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydrazinopyridine with methoxyacetaldehyde in the presence of a suitable catalyst . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: 6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid.
Reduction: 6-Methoxyimidazo[1,2-b]pyridazine-3-methanol.
Substitution: Various imines or acetals depending on the nucleophile used.
Scientific Research Applications
6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyimidazo[1,2-b]pyridazine-3-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde is unique due to its methoxy and aldehyde functional groups, which confer distinct reactivity and biological activity compared to its analogs. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-3-2-7-9-4-6(5-12)11(7)10-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNLHLXYKPKPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NC=C2C=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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